molecular formula C9H8FIO2 B14765739 3-Ethoxy-2-fluoro-6-iodobenzaldehyde

3-Ethoxy-2-fluoro-6-iodobenzaldehyde

Cat. No.: B14765739
M. Wt: 294.06 g/mol
InChI Key: UCXSXRQSGTYLED-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-iodobenzaldehyde is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-6-iodobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-fluoro-6-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodobenzaldehyde: Similar structure but lacks the ethoxy group.

    3-Ethoxy-6-fluoro-2-iodobenzaldehyde: Isomer with different positions of the substituents.

    2-Chloro-6-fluorobenzaldehyde: Similar structure with chlorine instead of iodine.

Uniqueness

The presence of these groups can influence its electronic properties, making it a valuable compound for specific synthetic and research purposes .

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-iodobenzaldehyde

InChI

InChI=1S/C9H8FIO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3

InChI Key

UCXSXRQSGTYLED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)C=O)F

Origin of Product

United States

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